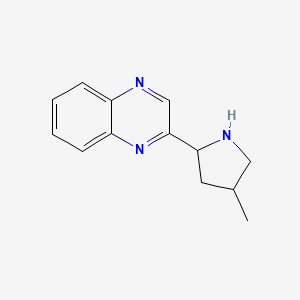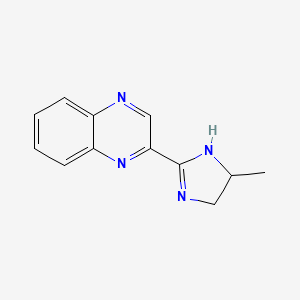
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted quinoxaline with an imidazole derivative. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in various substituted imidazole derivatives.
科学的研究の応用
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. Additionally, the quinoxaline moiety can interact with DNA and proteins, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity and receptor signaling, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of a quinoxaline moiety.
4,5-Dihydro-2-methyl-1H-imidazole: Similar in structure but lacks the quinoxaline component.
Uniqueness
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is unique due to the combination of imidazole and quinoxaline rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications, setting it apart from other similar compounds.
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C12H12N4/c1-8-6-14-12(15-8)11-7-13-9-4-2-3-5-10(9)16-11/h2-5,7-8H,6H2,1H3,(H,14,15) |
InChIキー |
GUOTUXGNYOMVRF-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(N1)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


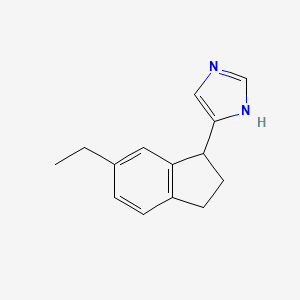
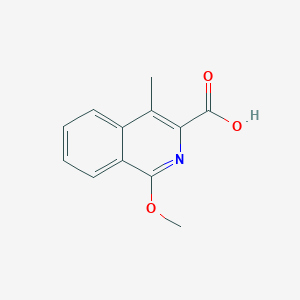



![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
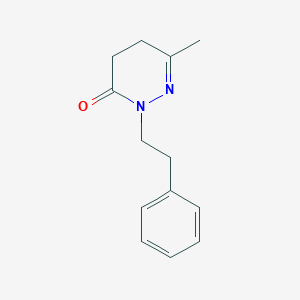

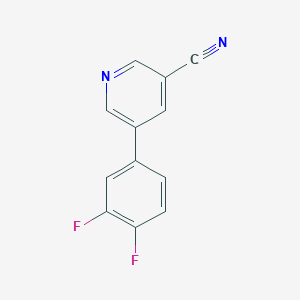

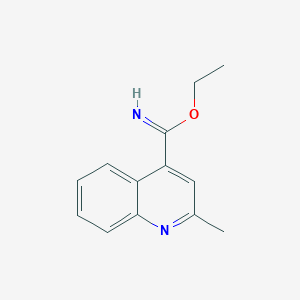
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)

